4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of methoxy groups, a benzo[d]thiazole moiety, and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the methoxy groups: Methoxylation can be performed using methanol and a strong acid or base as a catalyst.
Attachment of the pyridin-2-ylmethyl group: This step involves the reaction of the benzo[d]thiazole derivative with a pyridin-2-ylmethyl halide in the presence of a base.
Formation of the benzamide: The final step involves the reaction of the intermediate with 4-methoxybenzoic acid or its derivatives under coupling conditions, often using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor modulation: Interacting with receptors to modulate their signaling pathways.
DNA interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide: Lacks the additional methoxy group.
4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide: Lacks the pyridin-2-ylmethyl group.
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide: Lacks the methoxy group on the benzamide ring.
Uniqueness
4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of both methoxy groups and the pyridin-2-ylmethyl group, which confer distinct chemical and biological properties. These structural features may enhance its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-27-17-8-6-15(7-9-17)21(26)25(14-16-5-3-4-12-23-16)22-24-19-11-10-18(28-2)13-20(19)29-22/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACKAAJGLWSTCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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